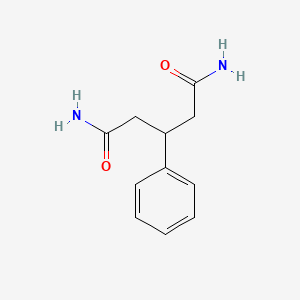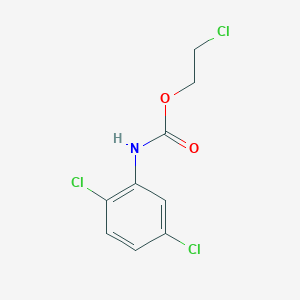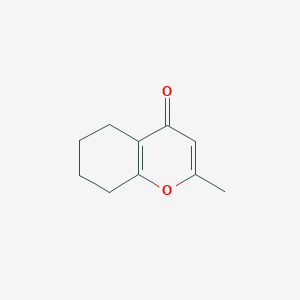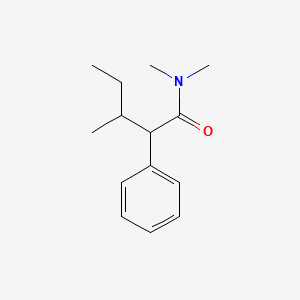
(4-chlorophenyl) 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl) 4-nitrobenzenesulfonate is an aromatic sulfonate compound characterized by the presence of a chlorophenyl group and a nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-chlorophenol. The reaction is carried out in the presence of a base, such as aqueous sodium hydroxide, and an organic solvent like acetone. The reaction mixture is stirred continuously, and the product is precipitated, filtered, and recrystallized from aqueous ethanol .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl) 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include:
Aminobenzenesulfonates: Formed from the reduction of the nitro group.
Sulfone Derivatives: Formed from the oxidation of the sulfonate group.
Substituted Aromatic Compounds: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
(4-chlorophenyl) 4-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive sulfonate group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 4-nitrobenzenesulfonate involves its ability to act as an electrophile due to the presence of the electron-withdrawing nitro group. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or chemical modification in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the chlorophenyl group.
4-(benzyloxy)phenyl 4-chloro-3-nitrobenzenesulfonate: Contains a benzyloxy group instead of a chlorophenyl group
Uniqueness
(4-chlorophenyl) 4-nitrobenzenesulfonate is unique due to the presence of both a chlorophenyl group and a nitrobenzenesulfonate group, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
128886-84-0 |
|---|---|
Molecular Formula |
C12H8ClNO5S |
Molecular Weight |
313.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-1-5-11(6-2-9)19-20(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H |
InChI Key |
ZPIXXIHREKRTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


![5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)






![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)


